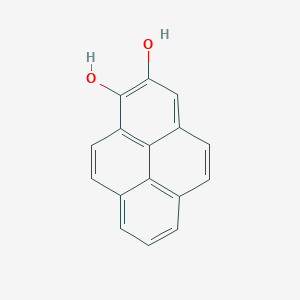
1,2-Pyrenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Pyrenediol is an organic compound with the molecular formula C₁₆H₁₀O₂. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains two hydroxyl groups attached to the 1 and 2 positions of the pyrene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Pyrenediol can be synthesized through several methods, including the hydroxylation of pyrene. One common method involves the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective hydroxylation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the development of catalytic processes using metal catalysts or enzyme-mediated reactions can offer more sustainable and efficient production methods .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Pyrenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrene ring, leading to the formation of substituted pyrenediol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted pyrenediol derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Pyrenediol has several scientific research applications, including:
Environmental Science: Used as a marker for polycyclic aromatic hydrocarbon pollution and in studies of environmental degradation processes.
Materials Chemistry: Employed in the synthesis of advanced materials, including organic semiconductors and fluorescent dyes.
Biology and Medicine: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Wirkmechanismus
The mechanism of action of 1,2-Pyrenediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. In biological systems, this compound may interact with cellular components, leading to oxidative stress or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Pyrenediol: Another dihydroxy derivative of pyrene with hydroxyl groups at the 1 and 4 positions.
1,6-Pyrenediol: Contains hydroxyl groups at the 1 and 6 positions of the pyrene ring.
1,8-Pyrenediol: Hydroxyl groups are located at the 1 and 8 positions.
Uniqueness of 1,2-Pyrenediol
This compound is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and interactions with other molecules. This positional specificity can lead to distinct properties and applications compared to other pyrenediol derivatives .
Eigenschaften
CAS-Nummer |
607361-39-7 |
|---|---|
Molekularformel |
C16H10O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
pyrene-1,2-diol |
InChI |
InChI=1S/C16H10O2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8,17-18H |
InChI-Schlüssel |
JMLIZQVKDDUDQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4O)O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


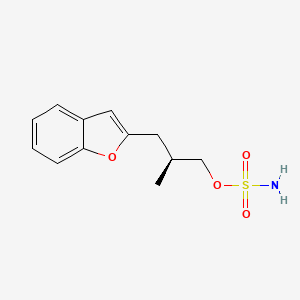
![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)
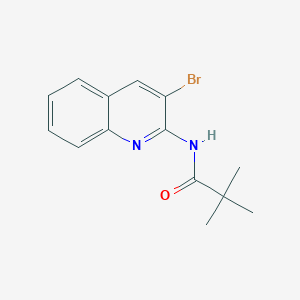
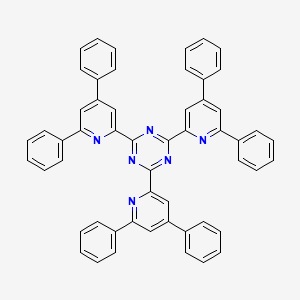

![Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)](/img/structure/B15167804.png)
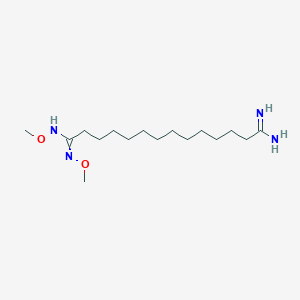
![Ethanaminium, N-[(hexyloxy)methyl]-2-hydroxy-N,N-dimethyl-, chloride](/img/structure/B15167812.png)
![N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea](/img/structure/B15167814.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B15167829.png)


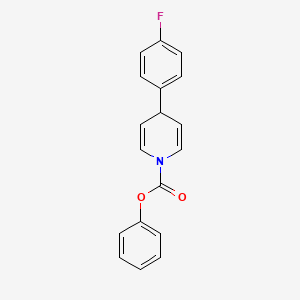
![Thiourea, N-(9-anthracenylmethyl)-N'-[4-(trifluoromethyl)phenyl]-](/img/structure/B15167873.png)
